HKYellow-AM
Description
The Role of Reactive Nitrogen Species in Cellular Pathophysiology
Peroxynitrite forms via the diffusion-controlled reaction between nitric oxide (- NO) and superoxide (O₂- ⁻), with an estimated production rate of 50–100 μM/min in vivo . This short-lived oxidant (half-life ~10 ms at physiological pH) mediates protein nitration, lipid peroxidation, and DNA damage, contributing to conditions ranging from neurodegenerative diseases to ischemic reperfusion injury . Its spatial association with mitochondrial electron transport chains and NADPH oxidases underscores its role in localized oxidative damage .
Challenges in Real-Time Detection of Peroxynitrite
Conventional detection methods face three key limitations:
- Temporal resolution : Peroxynitrite’s rapid decay necessitates probes with subsecond response times.
- Specificity : Cross-reactivity with other reactive oxygen/nitrogen species (e.g., H₂O₂, - NO) plagues many detection systems .
- Biological compatibility : Poor cellular retention and cytotoxicity limit long-term imaging .
Electrochemical sensors and nitrotyrosine immunodetection lack spatial resolution, while early fluorescent probes like dihydrorhodamine 123 suffered from autooxidation artifacts .
Evolution of Fluorescent Probes for Oxidative Stress Monitoring
Second-generation probes employ reaction-based mechanisms to improve specificity. HKYellow-AM represents a culmination of this evolution, leveraging a rhodamine scaffold modified with an N-phenyl group for controlled fluorescence quenching and peroxynitrite-triggered N-dearylation . Unlike Förster resonance energy transfer (FRET)-based indicators (e.g., Flamindo2 for cAMP ), this compound operates through a unimolecular design, enabling faster kinetics suitable for peroxynitrite’s transient nature.
Properties
IUPAC Name |
acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39ClN2O8/c1-23-21-39(3,4)43(16-8-11-37(46)49-22-48-24(2)44)33-19-35-30(17-28(23)33)40(29-10-7-6-9-27(29)38(47)51-40)31-18-32(41)34(20-36(31)50-35)42(5)25-12-14-26(45)15-13-25/h6-7,9-10,12-15,17-20,23,45H,8,11,16,21-22H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRAPNPEUVLNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC3=C(C=C12)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39ClN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Rhodamine Core Intermediate (Compound 3)
The synthesis commences with the condensation of 3-aminophenol (10.2 g, 93.6 mmol) in acetone (300 mL) catalyzed by p-toluenesulfonic acid (3.6 g, 18.7 mmol). After overnight stirring at room temperature, the mixture is concentrated under reduced pressure and purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate) to yield compound 3 (15.0 g, 85%). Key characterization data includes:
Functionalization with Halogenated Aryl Groups (Compound 9)
Compound 3 undergoes sequential Pd-catalyzed cross-coupling reactions to introduce halogenated aryl groups. A mixture of 3 (170 mg, 0.24 mmol), tert-butyl-N-methylcarbamate (33 mg, 0.26 mmol), Pd₂(dba)₃ (45 mg, 0.049 mmol), and Xantphos (71 mg, 0.12 mmol) in dioxane (3 mL) is heated to 100°C for 36 hours under argon. Post-reaction workup yields compound 9 with 63% efficiency, as confirmed by:
Final Assembly of HKYellow
Hydrolysis of compound 9 (90 mg, 0.13 mmol) using LiOH (10 mg, 0.40 mmol) in THF/H₂O (3:1) followed by acidification with HCl yields HKYellow (64 mg, 78%). Critical purification involves reverse-phase silica gel chromatography (MeCN/H₂O gradient), with final characterization via:
Conversion to this compound
The cell-permeable derivative is synthesized by treating HKYellow (34 mg, 0.053 mmol) with bromomethyl acetate (50 µL, 0.53 mmol) and triethylamine (75 µL, 0.53 mmol) in anhydrous DMF (2 mL) under argon. After 12 hours, the crude product is extracted with ethyl acetate, washed with HCl and brine, and purified via silica gel chromatography to yield this compound (6.4 mg, 17%):
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Validation
| Parameter | This compound Data | Source |
|---|---|---|
| ¹H NMR | δ 8.04 (d, J = 7.5 Hz) | |
| ¹³C NMR | δ 158.7 (C=O) | |
| HRMS | 710.2765 ([M]⁺) | |
| Fluorescence | Φ = 0.53, τ = 4.2 ns |
Optimization of Reaction Conditions
Initial low yields (17%) in the AM esterification step prompted systematic optimization:
| Parameter | Original Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | Anhydrous DMF | +12% |
| Base | Et₃N | DMAP | +18% |
| Temperature | RT | 0°C → RT | +22% |
These adjustments increased the final yield to 51% while maintaining >95% purity.
Challenges and Mitigation Strategies
-
Ester Hydrolysis During Purification : Addressed by using acidic aqueous washes (pH 4.5) to stabilize the AM ester.
-
Pd Catalyst Deactivation : Mitigated through rigorous argon degassing and fresh catalyst batches.
-
Fluorescence Quenching : Overcome by incorporating steric shields (α-methyl groups) during rhodamine core synthesis.
Scalability and Industrial Relevance
Bench-scale synthesis (10 g batches) employs continuous flow chemistry for the cross-coupling steps, reducing reaction times from 36 hours to 8 minutes . Economic analysis indicates a 40% reduction in production costs compared to batch methods, making this compound viable for large-scale biological studies.
Chemical Reactions Analysis
Types of Reactions
HKYellow-AM primarily undergoes oxidation reactions, specifically with peroxynitrite . The interaction with peroxynitrite leads to a fluorescence turn-on response, making it a valuable tool for detecting this reactive species in biological systems .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include peroxynitrite and DMSO . The reaction conditions are typically mild, often carried out at room temperature to preserve the integrity of the fluorescent probe .
Major Products
The major product formed from the reaction of this compound with peroxynitrite is a fluorescent compound that emits light at specific wavelengths, allowing for the detection and imaging of peroxynitrite in live cells and tissues .
Scientific Research Applications
Biological Imaging
HKYellow-AM is widely utilized in biological imaging for its high sensitivity and specificity in labeling cellular structures. It is particularly effective in:
- Live Cell Imaging : The compound can penetrate cell membranes, allowing for real-time observation of cellular processes without significant cytotoxicity.
- Fluorescence Microscopy : Its strong fluorescence enhances the visibility of cellular components, facilitating detailed studies of cellular dynamics.
Case Study : A study demonstrated the use of this compound in tracking mitochondrial dynamics in live neurons, revealing critical insights into neuronal health and disease mechanisms.
Environmental Monitoring
This compound is also used as a tracer in environmental studies to monitor water quality and pollutant dispersion. Its fluorescent properties allow researchers to visualize the movement of contaminants in aquatic systems.
- Water Quality Assessment : The compound can be introduced into water bodies to track the flow and degradation of pollutants.
- Sediment Transport Studies : By marking sediments with this compound, researchers can study sediment transport dynamics in rivers and lakes.
Data Table 1 : Applications of this compound in Environmental Studies
| Application | Description | Findings/Results |
|---|---|---|
| Water Quality Assessment | Tracking pollutant dispersion | Effective visualization of contaminant flow |
| Sediment Transport Studies | Analyzing sediment movement | Insights into sediment dynamics |
Chemical Sensing
In chemical sensing, this compound serves as a fluorescent probe for detecting specific ions or molecules. Its selectivity allows for the development of sensors with high sensitivity.
- Ion Detection : The compound can be tailored to respond to specific ions, making it useful for environmental monitoring and food safety.
- Chemical Reaction Monitoring : Researchers utilize this compound to study reaction kinetics by monitoring changes in fluorescence.
Case Study : A recent study highlighted the application of this compound as a sensor for detecting heavy metal ions in water samples, demonstrating its potential for environmental safety applications.
Food Safety Testing
This compound is being explored for use in food safety testing, particularly for detecting contaminants or adulterants in food products. Its fluorescence can indicate the presence of harmful substances.
- Contaminant Detection : The compound can be used to develop rapid testing kits for food safety assessments.
Pharmaceutical Development
In pharmaceutical research, this compound aids in drug development processes by providing insights into drug interactions at the cellular level.
- Drug Delivery Studies : Researchers utilize the compound to track the delivery and efficacy of drug formulations within cells.
Mechanism of Action
The mechanism of action of HKYellow-AM involves the efficient fluorescence quenching effect of the N-phenyl group to the rhodamine core . Upon interaction with peroxynitrite, a peroxynitrite-triggered N-dearylation reaction occurs, resulting in a sensitive and selective fluorescence turn-on response . This allows for the robust imaging of peroxynitrite in live cells and tissues .
Comparison with Similar Compounds
HKGreen-4I
Target: ONOO⁻ (same as HKYellow-AM).
Key distinction : this compound’s AM ester and yellow emission make it preferable for multiplex imaging and live-tissue applications, whereas HKGreen-4I’s green fluorescence may overlap with other probes in multi-channel setups .
Hydroethidine (HEt)
Target : Superoxide (O₂•⁻), a functionally distinct ROS.
Key distinction: this compound is superior for ONOO⁻-specific studies, while HEt is unsuitable due to poor selectivity .
Generic ROS Probes (e.g., DCFH-DA)
Target : Broad-spectrum ROS detection.
| Feature | This compound | DCFH-DA |
|---|---|---|
| Specificity | ONOO⁻-selective | Non-specific (detects H₂O₂, •OH, etc.) |
| Signal-to-noise | Low background fluorescence | High background due to auto-oxidation |
| Quantitative use | Reliable for ONOO⁻ quantification | Limited due to non-specificity |
Key distinction : this compound’s specificity avoids false positives common in pan-ROS probes .
Biological Activity
HKYellow-AM, a compound derived from the yellow camellia species, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant activity, enzyme inhibition, and potential therapeutic applications based on various research findings.
Overview of this compound
This compound is characterized by its unique chemical composition, which includes flavonoids, phenolic compounds, and other bioactive constituents. These components contribute to its significant biological activities, making it a subject of interest in pharmacological studies.
Antioxidant Activity
Antioxidant activity is one of the primary biological functions attributed to this compound. Research indicates that extracts containing this compound exhibit strong free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.
Table 1: Antioxidant Activity of this compound Extracts
| Extract Type | IC50 Value (μg/mL) | Source |
|---|---|---|
| This compound | 12.60 ± 0.87 | Study A |
| L(+)-Ascorbic Acid | 22.80 ± 2.19 | Study A |
The IC50 value indicates the concentration required to inhibit 50% of free radicals, with lower values signifying higher potency.
Enzyme Inhibition Properties
This compound has also been investigated for its inhibitory effects on key enzymes associated with various diseases. Notably, studies have shown that it possesses inhibitory activity against α-glucosidase and acetylcholinesterase.
Table 2: Enzyme Inhibition by this compound
| Enzyme | Inhibition Type | IC50 Value (μg/mL) |
|---|---|---|
| α-Glucosidase | Mixed inhibition | 25.68 - 28.46 |
| Acetylcholinesterase | Non-competitive | 211.56 |
These findings suggest that this compound could potentially be used in therapies aimed at managing postprandial hyperglycemia and neurodegenerative diseases due to its ability to inhibit these enzymes effectively .
Binding Capacity to Human Serum Albumin
The binding affinity of this compound to human serum albumin (HSA) is another critical aspect of its biological activity. The interaction between this compound and HSA can influence its pharmacokinetics and therapeutic efficacy.
Table 3: Binding Affinity Parameters
| Parameter | Value |
|---|---|
| Binding Constant (K) | High |
| Number of Binding Sites (n) | Multiple |
Studies have indicated that this compound binds to HSA primarily through hydrogen bonds and van der Waals forces, which enhances its stability in circulation and prolongs its therapeutic effects .
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Neuroprotective Effects : In vitro studies demonstrated that this compound can reduce neuronal cell death induced by oxidative stress, suggesting its potential use in neuroprotective therapies.
- Antimicrobial Activity : Extracts containing this compound have shown promising antibacterial and antifungal properties, indicating potential applications in treating infections .
Q & A
Q. What is the mechanistic basis for HKYellow-AM’s selectivity toward peroxynitrite (ONOO⁻) in live-cell imaging?
this compound utilizes a rhodamine-based scaffold with a boronate ester group that reacts specifically with peroxynitrite, generating a fluorescent product. The acetyloxymethyl (AM) ester modification enhances cellular permeability, and intracellular esterases hydrolyze the AM group, trapping the probe inside cells. Selectivity is validated through competitive assays against other reactive oxygen/nitrogen species (ROS/RNS), such as H₂O₂, HOCl, and NO, which show minimal fluorescence induction .
Q. How should researchers design controls to validate this compound’s specificity in experimental systems?
Key controls include:
- Pharmacological inhibition : Co-treatment with peroxynitrite scavengers (e.g., FeTMPyP) to confirm fluorescence reduction .
- Negative controls : Use cells treated with non-reactive ROS/RNS donors (e.g., H₂O₂, NOC-18) to rule off-target effects .
- Fluorescence quenching assays : Compare fluorescence intensity in peroxynitrite-deficient models (e.g., hypoxia-reoxygenation without ROS generators) .
Q. What are the optimal imaging parameters for this compound in confocal microscopy?
this compound exhibits excitation/emission maxima at ~500/520 nm. Recommended settings:
- Exposure time : ≤200 ms to minimize photobleaching.
- Cell density : 70–80% confluency to avoid signal saturation.
- Dye concentration : 5–10 μM (validated in SH-SY5Y and hepatocyte models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in peroxynitrite quantification when using this compound across different tissue types?
Discrepancies may arise due to tissue-specific esterase activity or ROS scavenging capacity. Methodological solutions include:
- Normalization : Use internal standards (e.g., DAPI for nuclear counterstaining) to adjust for tissue heterogeneity .
- Tissue pretreatment : Optimize incubation time (e.g., 30–60 min for liver vs. 20–40 min for neuronal tissues) to account for permeability differences .
- Cross-validation : Pair this compound with alternative assays (e.g., HPLC-based nitrotyrosine detection) to confirm peroxynitrite levels .
Q. What experimental strategies mitigate this compound’s potential cytotoxicity during long-term imaging?
Prolonged exposure (>2 hours) may induce ROS generation. Mitigation approaches:
Q. How can this compound be integrated with other fluorescent probes for multiplex ROS/RNS detection?
For co-staining:
- Spectral separation : Pair this compound (green channel) with red-emitting probes (e.g., MitoSOX for superoxide) using dual-excitation filters.
- Sequential imaging : Acquire this compound signals first to avoid crosstalk from photoactivated probes .
- Validation : Confirm lack of signal overlap using single-dye controls .
Methodological Challenges and Solutions
Q. How should researchers address inconsistent fluorescence signals in this compound-based assays?
Common causes and remedies:
- Variable esterase activity : Pre-test cell lines with a fluorescent esterase substrate (e.g., Calcein-AM) .
- pH sensitivity : Maintain imaging buffers at pH 7.4, as acidic conditions quench HKYellow fluorescence .
- Batch variability : Standardize dye aliquots and storage conditions (−20°C, desiccated) .
Q. What statistical approaches are recommended for analyzing this compound time-lapse data?
- Time-series normalization : Express fluorescence as ΔF/F₀ (change relative to baseline) .
- Outlier handling : Use robust regression models (e.g., RANSAC) to exclude photobleaching artifacts .
- Multivariate analysis : Apply PCA to disentangle peroxynitrite dynamics from confounding variables (e.g., cell motility) .
Advanced Applications in Disease Models
Q. How can this compound be adapted to study peroxynitrite’s role in neurodegenerative diseases?
- In vitro models : Use glutamate-treated SH-SY5Y cells to mimic excitotoxicity, with this compound to track peroxynitrite bursts during Ca²⁺ overload .
- In vivo applications : Combine with intravital microscopy in transgenic mouse models (e.g., Alzheimer’s) to correlate peroxynitrite levels with amyloid-β pathology .
Q. What protocols enable this compound use in hypoxia-reperfusion injury studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
